1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE
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Overview
Description
1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE is a synthetic organic compound that belongs to the class of imidazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dichlorophenyl)-2-(pyrimidin-2-ylamino)-4,5-dihydro-1H-imidazol-4-one: Similar structure but different substituents on the pyrimidine ring.
1-(3,5-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylamino)-1H-imidazol-4-one: Similar structure but different oxidation state of the imidazole ring.
Uniqueness
1-(3,5-DICHLOROPHENYL)-2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]-4,5-DIHYDRO-1H-IMIDAZOL-4-ONE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for specific interactions with molecular targets, which can lead to unique biological effects.
Properties
IUPAC Name |
(2E)-1-(3,5-dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)iminoimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O/c1-8-3-9(2)19-14(18-8)21-15-20-13(23)7-22(15)12-5-10(16)4-11(17)6-12/h3-6H,7H2,1-2H3,(H,18,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAHXZQDKBJUPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C2NC(=O)CN2C3=CC(=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/2\NC(=O)CN2C3=CC(=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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